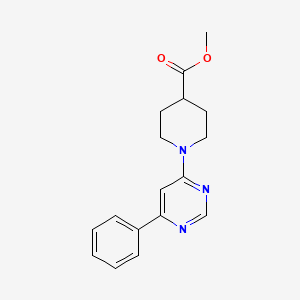
Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate" is not directly studied in the provided papers. However, related compounds with structural similarities have been investigated, which can provide insights into the potential characteristics of the compound . For instance, the study of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) involves a pyrimidine derivative, which shares a phenylpyrimidin moiety with the compound of interest .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Michael addition and cyclization processes. For example, a novel quinolinone derivative with a piperidinyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of a chiral piperidine-related alkaloid was achieved through a double asymmetric allylboration followed by aminocyclization and carbamation . These methods could potentially be adapted for the synthesis of "Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate."
Molecular Structure Analysis
Crystal and molecular structures of compounds are often determined using X-ray diffraction and quantum chemical DFT analysis. The molecular structure is then compared to the optimized geometry obtained from DFT calculations, as seen in the study of a diethyl 4,4′-disulfanediylbis compound . Similarly, the crystal structure of a methyl benzo[d]imidazole derivative was determined, which could provide insights into the structural aspects of the compound .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic cascade reaction . The reactivity of such compounds can be influenced by the presence of different functional groups and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the vibrational characteristics of a compound can be studied through IR and Raman spectra, as demonstrated in the analysis of diethyl 4,4′-disulfanediylbis compound . The fluorescence properties of piperidine derivatives are also of interest, with some compounds exhibiting high fluorescence in solution . Additionally, thermal analyses can provide information on the stability and degradation pathways of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds has been developed, showing anti-proliferative activities against certain cancer cell lines. These compounds were synthesized via an efficient multi-component one-pot synthesis, demonstrating the chemical versatility of pyrimidine derivatives (Parveen et al., 2017).
- Another study reported the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity, illustrating the potential therapeutic applications of structurally related compounds (Thalji et al., 2013).
Biological Evaluation
- The exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors revealed that N-phenyl derivatives possess broad potency against resistant mutant viruses, signifying the therapeutic potential of these compounds in antiviral therapies (Tang et al., 2010).
- Derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine were synthesized and tested for binding affinity to human histamine H3 receptors, identifying compounds with high affinity and selectivity, suggesting their use in developing potential treatments for disorders related to the histamine H3 receptor (Sadek et al., 2014).
Application in Drug Development
- Novel pyrazolopyrimidine derivatives were synthesized and investigated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of pyrimidine derivatives in developing therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)14-7-9-20(10-8-14)16-11-15(18-12-19-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKLNLEWKRQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

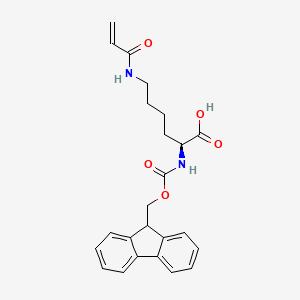
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)
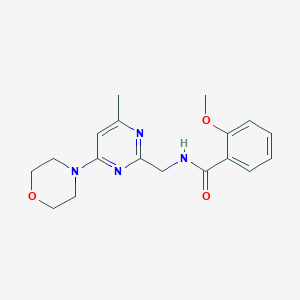
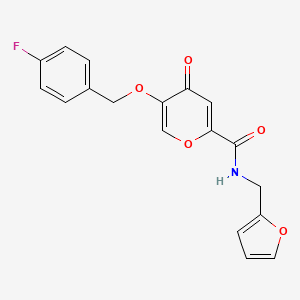
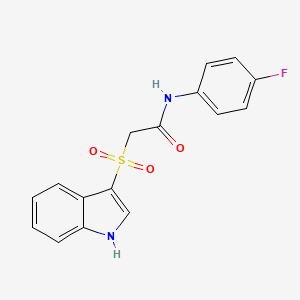
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)
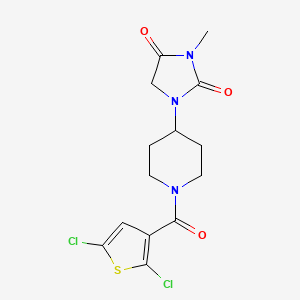
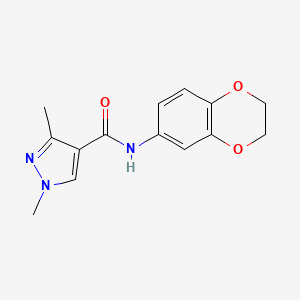

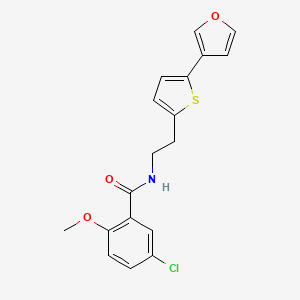
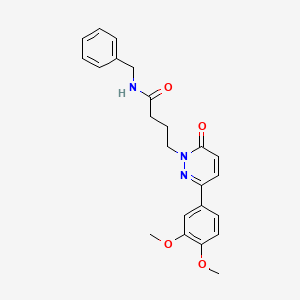
![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)